5-(Trifluoromethyl)-1H-indole-3-carboxylic acid

Vue d'ensemble

Description

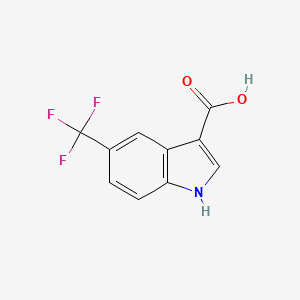

5-(Trifluoromethyl)-1H-indole-3-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to an indole ring. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the molecules it is attached to.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates

Industrial Production Methods

Industrial production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts such as iron fluoride . These methods are designed to achieve high yields and purity, making the compound suitable for large-scale applications.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Trifluoromethyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like 2-iodoxybenzoic acid (IBX) to form ketones.

Reduction: Reduction reactions can be carried out using common reducing agents under appropriate conditions.

Substitution: Electrophilic aromatic substitution reactions are possible due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: IBX and atmospheric oxygen are commonly used.

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Halogenation and nitration reactions can be performed using halogens and nitric acid, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while substitution reactions can introduce various functional groups into the indole ring .

Applications De Recherche Scientifique

1.1. Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of indole derivatives, including 5-(trifluoromethyl)-1H-indole-3-carboxylic acid. Research indicates that compounds with indole scaffolds exhibit significant neuroprotective effects against oxidative stress and neurodegenerative disorders. For instance, derivatives of indole-3-propionic acid have shown protective effects in models of Alzheimer's disease by preventing reactive oxygen species (ROS) damage and promoting neuronal survival .

| Compound | Activity | Model |

|---|---|---|

| This compound | Neuroprotection | SH-SY5Y cells |

| Indole-3-propionic acid | Neuroprotection | Aβ-mediated damage model |

| 5-Methoxy-indole carboxylic acid | MAO-B inhibition | Neurodegenerative models |

1.2. Cannabinoid Receptor Modulation

The trifluoromethyl group in this compound has been explored as a bioisosteric replacement in the design of ligands targeting the cannabinoid receptor CB1. Studies have demonstrated that CF3-containing compounds exhibit enhanced potency and metabolic stability compared to their nitro analogs, making them promising candidates for pain management therapies .

2.1. Herbicidal Activity

Indole derivatives, including this compound, have been investigated for their herbicidal properties as auxin receptor antagonists. These compounds mimic natural plant hormones, promoting selective weed control while minimizing damage to crops .

| Compound | Herbicidal Activity | Target |

|---|---|---|

| This compound | 60-97% inhibition | Dicotyledonous plants |

| Auxin mimics | Variable efficacy | Various weeds |

3.1. Synthesis of Functional Materials

The synthesis of this compound has been optimized for use in creating advanced materials, particularly in organic electronics and photonic devices. The unique electronic properties imparted by the trifluoromethyl group enhance the performance characteristics of these materials .

4.1. Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of various indole derivatives found that this compound significantly reduced cell death in SH-SY5Y cells exposed to oxidative stressors. The compound's mechanism was linked to its ability to inhibit MAO-B activity, thus reducing neurotoxic accumulation .

4.2. Case Study: Herbicide Development

In agricultural research, a series of indole derivatives were synthesized and tested for herbicidal activity against common weeds. The results indicated that those containing the trifluoromethyl group exhibited superior inhibition rates, supporting their potential use as environmentally friendly herbicides .

Mécanisme D'action

The mechanism of action of 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Trifluoromethanesulfonic acid: Known for its strong acidity and similar trifluoromethyl group.

Trifluoroacetic acid: Another compound with a trifluoromethyl group, used in various chemical reactions.

5-Trifluoromethyl-2-formylphenylboronic acid: Exhibits antimicrobial activity and is used in medicinal chemistry.

Uniqueness

5-(Trifluoromethyl)-1H-indole-3-carboxylic acid is unique due to its indole ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Activité Biologique

5-(Trifluoromethyl)-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the biological activity and metabolic stability of compounds, making it a valuable functional group in drug design. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H6F3NO2

- Molecular Weight : 233.16 g/mol

This compound features an indole ring system, which is known for its role in various biological activities, combined with a carboxylic acid functional group and a trifluoromethyl substituent that enhances lipophilicity and binding interactions.

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group increases the binding affinity to target proteins by enhancing hydrophobic interactions. This compound has shown promise in various biological assays, particularly in the context of antiviral activities and enzyme inhibition.

Antiviral Activity

Recent studies have indicated that derivatives of indole-3-carboxylic acids exhibit significant antiviral properties, particularly against HIV-1 integrase. The introduction of the trifluoromethyl group has been associated with enhanced activity against this target. For example, structural optimizations have led to compounds with IC50 values as low as 0.13 μM, indicating potent inhibition of integrase strand transfer .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes involved in disease processes. In particular, it has shown inhibitory effects on HIV-1 integrase by disrupting the interaction between integrase and LEDGF/p75, a cellular cofactor essential for viral integration .

Study on HIV-1 Integrase Inhibition

In a study focusing on indole derivatives, this compound was evaluated alongside other compounds for its ability to inhibit HIV-1 integrase. The results demonstrated that modifications at the C2 and C3 positions significantly increased inhibitory potency compared to the parent compound .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Parent Compound | >100 | Baseline |

| Optimized Derivative | 0.13 | Integrase Strand Transfer Inhibition |

| Another Derivative | 0.85 | LEDGF/p75 Interaction Disruption |

Cytotoxicity Assays

Cytotoxicity assays conducted on various derivatives indicated that many compounds exhibited low toxicity profiles with CC50 values greater than 100 μM, suggesting a favorable therapeutic index for further development .

Propriétés

IUPAC Name |

5-(trifluoromethyl)-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)5-1-2-8-6(3-5)7(4-14-8)9(15)16/h1-4,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSFTBYSLQGMRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591897 | |

| Record name | 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948579-72-4 | |

| Record name | 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.